molecular formula C12H10ClN B3053929 2-Chloro-5-phenylaniline CAS No. 57013-94-2

2-Chloro-5-phenylaniline

Cat. No.: B3053929
CAS No.: 57013-94-2
M. Wt: 203.67 g/mol
InChI Key: AFQFQUUHEWDIGD-UHFFFAOYSA-N
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Description

2-Chloro-5-phenylaniline is an aromatic amine with the molecular formula C12H10ClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a phenyl group at the fifth position

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins . For instance, MnpA, a NADPH-dependent nitroreductase, can catalyze the partial reduction of 2-Chloro-5-phenylaniline to 2-chloro-5-hydroxylaminophenol . Another enzyme, MnpC, is likely responsible for the ring-cleavage reaction of this compound degradation .

Cellular Effects

It is known that the compound can influence cell function . For example, the degradation of this compound by the enzymes MnpA and MnpC can lead to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. MnpA catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This process involves binding interactions with the enzyme MnpA and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time . For instance, the degradation of this compound by the enzymes MnpA and MnpC can lead to long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenylaniline can be achieved through several methods. One common approach involves the nitration of 2-chlorobenzene followed by reduction to obtain 2-chloroaniline. This intermediate can then undergo a Friedel-Crafts acylation with benzene to introduce the phenyl group at the fifth position. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the direct amination of 2-chloro-5-phenylbenzene using ammonia or an amine source under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Aniline derivatives.

    Substitution: Hydroxy, alkoxy, or amino-substituted derivatives.

Scientific Research Applications

2-Chloro-5-phenylaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    2-Chloroaniline: Lacks the phenyl group at the fifth position, making it less sterically hindered.

    5-Phenylaniline: Lacks the chlorine atom at the second position, affecting its reactivity.

    2-Chloro-4-phenylaniline: Has the phenyl group at the fourth position, altering its electronic properties.

Uniqueness: 2-Chloro-5-phenylaniline is unique due to the presence of both the chlorine atom and the phenyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

2-chloro-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQFQUUHEWDIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504608
Record name 4-Chloro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57013-94-2
Record name 4-Chloro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 62.0 g (0.266 mole) of 4-chloro-3-nitro-biphenyl, 400 ml of concentrated hydrochloric acid and 100 ml of absolute ethanol was heated at reflux while 93 g (0.785 mole) of 20 mesh granular tin metal was added in portions over a 1 hr period. Heating was continued for 2 hr. The white slurry which resulted was cooled and filtered. The white precipitate (filter cake) was partitioned between dilute sodium hydroxide and methylene chloride. The methylene chloride layer was dried over magnesium sulfate and concentrated under reduced pressure to give a solid residue. Recrystallization of the residue from cyclohexane gave 47.5 g (88%) of the title compound as white powder, m.p. 91.0°-92.5° C.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
20
Quantity
93 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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